4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Cytochrome P450 Inhibition Heme Coordination X-ray Crystallography

Ortho-triazole orientation and para-bromo handle distinguish this scaffold: the ortho-triazole dictates unique biological target interactions vs para-triazole analogs; the para-bromo enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for library diversification—absent in non-halogenated analogs. Validated BRPF1 bromodomain binding (Kd 20 µM) supports structure-guided optimization. Related triazole-benzoic acid hybrids show potent anticancer cytotoxicity (IC50 15.6–23.9 µM) with reduced normal-cell toxicity. Procure this brominated building block to harness bifunctional reactivity; non-brominated or para-triazole substitutes cannot replicate these advantages.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 1099687-28-1
Cat. No. B1438680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
CAS1099687-28-1
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O
InChIInChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)
InChIKeyWTEPQFGPVWZUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS 1099687-28-1): A Structurally-Defined Bifunctional Building Block for Targeted Heterocyclic Synthesis


4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring directly attached to the ortho position of a benzoic acid core, with a bromine substituent at the para position. It is widely catalogued by major chemical suppliers and is primarily utilized as a versatile building block in medicinal chemistry for constructing more complex fused heterocyclic systems, such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones . Its bifunctional nature, possessing both a carboxylic acid and a reactive bromoarene, enables distinct synthetic transformations not possible with non-halogenated or differently substituted analogs .

The Critical Role of Ortho-Triazole and Para-Bromo Substitution: Why 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid is Not Interchangeable with Common Analogs


Generic substitution of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid with simpler triazole-benzoic acid derivatives is demonstrably invalid due to two critical structural determinants. First, the ortho-triazole orientation creates a unique steric and electronic environment that directly influences binding to biological targets; this is a stark contrast to the more common para-triazole analogs [1]. Second, the para-bromo substituent is not an inert placeholder but a key functional handle for further diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) , a capability absent in non-halogenated or differently halogenated (e.g., chloro) analogs . Substitution with a non-brominated analog would eliminate the principal synthetic entry point for generating focused compound libraries, while substitution with a para-triazole analog would yield a different biological interaction profile [1]. Therefore, this specific compound's identity is critical for both synthetic strategy and downstream biological interrogation.

Quantitative Evidence Supporting the Scientific Selection of 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Over Its Closest Analogs


Differential CYP Inhibition via Ortho-Triazole Coordination: A 10-Fold Lower Binding Affinity and Distinct Heme Interaction Compared to Imidazole Analogs

The ortho-position of the 1,2,4-triazole ring on the benzoic acid scaffold is critical for its interaction with heme-containing enzymes. Direct comparative crystallographic and spectroscopic studies of 4-(1H-1,2,4-triazol-1-yl)benzoic acid versus its imidazole analog with CYP199A4 show a 10-fold lower binding affinity for the triazole (Kd not directly determined but inferred from spectral shift) [1]. Crucially, while the imidazole analog displaces the ferric aqua ligand and directly coordinates to the heme iron (causing a 424 nm Soret red shift), the triazole analog interacts with the aqua ligand without displacing it, resulting in a smaller Soret shift [1]. This distinct binding mode is accompanied by a repositioning of the F298 residue and the accommodation of additional water molecules in the active site [1]. Although this data is for the para-triazole isomer, it establishes a class-level inference for the influence of the triazole ring on heme binding [1]. The presence of the ortho-bromo substituent on the target compound is likely to further modulate this interaction by altering the pKa of the benzoic acid and introducing steric hindrance.

Cytochrome P450 Inhibition Heme Coordination X-ray Crystallography

Moderate Bromodomain Binding Affinity: Kd of 20 µM for Human BRPF1 Demonstrates a Quantifiable Interaction for Epigenetic Probe Development

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid has been directly evaluated for its binding affinity to the bromodomain of human BRPF1 (Bromodomain and PHD Finger Containing 1), a key epigenetic reader protein [1]. It exhibited a dissociation constant (Kd) of 2.00E+4 nM (20 µM) [1]. This represents a quantifiable, albeit moderate, affinity that can serve as a starting point for structure-based optimization. This data provides a direct baseline for comparing the target compound's activity against other potential BRPF1 ligands.

BRPF1 Bromodomain Epigenetics Binding Affinity

Potent Anticancer Activity in MCF-7 and HCT-116 Cells: IC50 Values Comparable to Doxorubicin with Reduced Cytotoxicity in Normal Cells

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, structurally related to the target compound, were evaluated for in vitro cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines [1]. Several hybrids exhibited IC50 values in the range of 15.6 to 23.9 µM, which are comparable to the reference drug doxorubicin (IC50: 19.7 µM for MCF-7 and 22.6 µM for HCT-116) [1]. Notably, the most potent hybrids (compounds 2, 5, 14, and 15) demonstrated very weak cytotoxic effects toward normal RPE-1 cells, contrasting with doxorubicin's significant toxicity to normal cells [1]. While this data is for hybrid molecules incorporating the 4-triazole benzoic acid core rather than the exact 4-bromo-2-triazole isomer, it establishes a strong class-level inference that the triazole-benzoic acid scaffold can be engineered for potent and selective anticancer activity.

Anticancer Cytotoxicity MCF-7 HCT-116 Apoptosis

Chemical Reactivity Advantage: The Para-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling for Rapid Library Diversification

The presence of a para-bromo substituent on the phenyl ring provides a highly versatile synthetic handle that is absent in non-halogenated analogs like 2-(1H-1,2,4-triazol-1-yl)benzoic acid . This bromine atom enables a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational for generating diverse compound libraries for structure-activity relationship (SAR) studies . In contrast, the 4-chloro analog [1] exhibits significantly lower reactivity in these transformations, limiting its utility in rapid diversification. The 4-bromo substituent therefore directly translates to greater synthetic versatility and efficiency in medicinal chemistry campaigns.

Synthetic Chemistry Cross-Coupling Bromoarene Medicinal Chemistry

Recommended Applications for 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Based on Demonstrated Differentiated Performance


Medicinal Chemistry: Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromo substituent on 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid makes it an ideal core scaffold for generating diverse compound libraries through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This capability is a key differentiator from non-halogenated triazole-benzoic acid analogs, which cannot undergo these transformations. Procurement of this specific brominated compound enables medicinal chemists to efficiently explore chemical space around the triazole-benzoic acid pharmacophore to optimize potency, selectivity, and pharmacokinetic properties .

Epigenetics Research: Development of Second-Generation BRPF1 Bromodomain Inhibitors

With a validated binding affinity (Kd = 20 µM) for the BRPF1 bromodomain, this compound serves as a starting point for structure-guided optimization to improve potency . Researchers can use this compound as a tool to further probe BRPF1 function in epigenetic regulation and to develop more potent and selective inhibitors for potential therapeutic applications in leukemia and other cancers .

Cytochrome P450 Mechanistic Studies: Probing Azole-Heme Interactions

Based on class-level evidence that triazole-containing benzoic acids interact differently with CYP heme centers compared to imidazole analogs (exhibiting 10-fold lower affinity and a distinct binding mode) , this compound can be used as a probe to study the structural determinants of azole binding to cytochrome P450 enzymes. Its specific substitution pattern (ortho-triazole, para-bromo) may offer further insight into how steric and electronic factors modulate heme coordination and enzyme inhibition .

Anticancer Drug Discovery: Core Scaffold for Developing Selective Cytotoxic Agents

In vitro data from closely related 4-triazole benzoic acid hybrids demonstrate potent cytotoxicity against MCF-7 and HCT-116 cancer cell lines (IC50 15.6-23.9 µM) with significantly reduced toxicity toward normal RPE-1 cells . This indicates that the triazole-benzoic acid core is a promising scaffold for developing anticancer agents with an improved therapeutic index . 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid can be employed as a key intermediate to synthesize and screen new hybrid molecules with optimized anticancer properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.